N-(3,5-Dichlorophenyl)glutarimide

nephrotoxicity renal function agricultural fungicide safety

N-(3,5-Dichlorophenyl)glutarimide (NDPG; CAS 32809-21-5), also named 1-(3,5-dichlorophenyl)piperidine-2,6-dione, is a synthetic cyclic imide belonging to the glutarimide class. It is the one-carbon homologue of the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS).

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1 g/mol
CAS No. 32809-21-5
Cat. No. B1214081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichlorophenyl)glutarimide
CAS32809-21-5
SynonymsN-(3,5-dichlorophenyl)glutarimide
N-diClPh-GI
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2NO2/c12-7-4-8(13)6-9(5-7)14-10(15)2-1-3-11(14)16/h4-6H,1-3H2
InChIKeyZGZPBOAFKVGCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichlorophenyl)glutarimide (NDPG, CAS 32809-21-5): A One-Carbon Homologue of the Agricultural Fungicide NDPS with a Critically Altered Toxicity Profile


N-(3,5-Dichlorophenyl)glutarimide (NDPG; CAS 32809-21-5), also named 1-(3,5-dichlorophenyl)piperidine-2,6-dione, is a synthetic cyclic imide belonging to the glutarimide class. It is the one-carbon homologue of the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS). NDPG was synthesized and evaluated specifically to probe the role of the succinimide ring in NDPS-induced nephrotoxicity [1]. The compound is structurally characterized by a six-membered glutarimide (piperidine-2,6-dione) ring N-substituted with a 3,5-dichlorophenyl moiety, giving it a molecular formula of C₁₁H₉Cl₂NO₂ and a molecular weight of 258.1 g/mol .

Why N-(3,5-Dichlorophenyl)glutarimide Cannot Be Replaced by Other N-(3,5-Dichlorophenyl) Cyclic Imides in Nephrotoxicity-Sensitive Applications


The N-(3,5-dichlorophenyl) cyclic imide series exhibits a striking ring-size-dependent toxicity profile. The five-membered succinimide ring of NDPS is the critical structural determinant for acute nephrotoxicity in rats, mediated via cytochrome P450 oxidation of the succinimide ring [1]. Expansion to a six-membered glutarimide ring (NDPG) abolishes this nephrotoxicity, even though the 3,5-dichlorophenyl pharmacophore is identical [1]. Consequently, procurement or experimental use of any compound bearing the 3,5-dichlorophenyl moiety and a succinimide ring is not interchangeable with NDPG when renal safety is a concern. The quantitative evidence below demonstrates that ring size—not merely the aromatic substituent—governs target-organ toxicity in this series, making compound-specific selection mandatory rather than generic in-class substitution [2].

Quantitative Comparator Evidence for N-(3,5-Dichlorophenyl)glutarimide (NDPG): Nephrotoxicity, Ring-Size Pharmacology, and Physicochemical Differentiation


Direct Head-to-Head Nephrotoxicity Comparison: NDPG vs. NDPS in Fischer 344 Rats

In a direct head-to-head study, male Fischer 344 rats received a single intraperitoneal injection of NDPG (0.4 or 1.0 mmol/kg), NDPS (0.4 mmol/kg), or corn oil vehicle. NDPS produced marked nephrotoxicity, while NDPG did not significantly alter any measured renal function parameter or kidney morphology compared to corn oil-treated controls [1]. The study concluded that replacement of the succinimide ring with a glutarimide ring abolishes nephrotoxicity [1].

nephrotoxicity renal function agricultural fungicide safety cyclic imide toxicology

Class-Level Evidence: Succinimide Ring Integrity Is Required for Nephrotoxicity

Yang et al. (1985) systematically modified the NDPS succinimide ring (ring opening, carbonyl reduction, carbon-carbon bond cleavage, and alkyl substitution) and tested all analogs in Sprague-Dawley and Fischer 344 rats at doses of 0.1–1.0 mmol/kg. Every structural modification—including ring expansion to a glutarimide—produced compounds with markedly reduced nephrotoxic potential compared to NDPS [1]. The authors concluded that an intact, unsubstituted succinimide ring is optimal for acute NDPS-induced nephrotoxicity [1].

structure-toxicity relationship succinimide ring modification nephrotoxicophore

Direct Comparison of NDPG and Its Putative Metabolite NDPGA: Neither Is Nephrotoxic

The same 1995 head-to-head study also evaluated N-(3,5-dichlorophenyl)glutaramic acid (NDPGA), the putative hydrolysis metabolite of NDPG. Both NDPG and NDPGA were administered at 0.4 and 1.0 mmol/kg i.p. Neither compound significantly altered renal function or kidney morphology relative to corn oil controls, in contrast to NDPS at 0.4 mmol/kg [1]. This indicates that the glutarimide ring and its ring-opened metabolite both lack the nephrotoxicophore present in the succinimide series [1].

metabolite safety NDPGA glutaramic acid nephrotoxicity screening

Physicochemical Differentiation: Lipophilicity and Ring Size Impact on Formulation Behavior

NDPG (C₁₁H₉Cl₂NO₂, MW 258.1 g/mol, ACD/LogP 3.15 ) differs from NDPS (C₁₀H₇Cl₂NO₂, MW 244.07 g/mol, predicted LogP ~2.5–2.8 [1]) by one methylene unit in the imide ring, resulting in higher molecular weight and a calculated increase in lipophilicity of approximately 0.3–0.6 logP units [1]. The six-membered glutarimide ring introduces distinct conformational properties (additional sp³-hybridized carbon) compared to the planar five-membered succinimide ring, potentially altering solubility, membrane partitioning, and metabolic stability in ways relevant to formulation development .

lipophilicity logP molecular weight formulation physicochemical properties

Confirmation Across Diverse Heterocyclic Replacements: Succinimide Ring Uniquely Drives Nephrotoxicity

Kennedy et al. (2003) synthesized and tested NDPS analogues in which the succinimide ring was replaced with oxazolidinedione, imidazolidinedione, methyl-imidazolidinedione, and thiazolidinedione rings and tested them head-to-head against NDPS (0.6 mmol/kg i.p.) in Fischer 344 rats [1]. All heterocyclic replacements, including the five-membered non-succinimide rings, produced only mild nephrotoxicity compared to severe nephrotoxicity from NDPS, confirming that the succinimide ring specifically—not merely any five-membered cyclic imide—is the essential nephrotoxicophore [1].

heterocyclic imide structure-activity relationship renal safety toxophore identification

High-Value Application Scenarios for N-(3,5-Dichlorophenyl)glutarimide Where Ring-Size Determines Suitability


Renal-Safe Agricultural Fungicide Lead Optimization

NDPG serves as a direct replacement scaffold for NDPS in agricultural fungicide discovery programs where the 3,5-dichlorophenyl pharmacophore is desired for antifungal potency but the nephrotoxicity of the succinimide ring is unacceptable. The 1995 head-to-head study demonstrated that NDPG retains the dichlorophenyl moiety while completely eliminating renal toxicity at doses up to 2.5× the nephrotoxic NDPS dose . Medicinal chemistry teams can use NDPG as a non-nephrotoxic starting point for further optimization of fungicidal activity without the liability inherent in the succinimide series .

Mechanistic Toxicology Tool Compound for Succinimide Nephrotoxicophore Studies

NDPG is a well-characterized negative control for mechanistic nephrotoxicity studies of the NDPS series. Because it differs from NDPS by exactly one methylene unit in the imide ring yet shows no renal toxicity, NDPG enables definitive structure-toxicity relationship (STR) experiments where ring size is the sole variable . This makes it an essential procurement item for laboratories investigating cytochrome P450-mediated metabolism of cyclic imides, proximal tubular toxicant mechanisms, or species-specific nephrotoxicity responses .

Comparative Metabolism and Metabolite Safety Profiling

The demonstrated non-nephrotoxicity of both NDPG and its putative hydrolytic metabolite NDPGA makes this compound uniquely suited for metabolism and disposition studies where metabolite-mediated toxicity is a concern. Unlike NDPS, where oxidative metabolites on the succinimide ring are hypothesized to be the ultimate nephrotoxicants, the glutarimide ring of NDPG and its ring-opened glutaramic acid metabolite both lack renal toxicity at equimolar doses . This enables clean interpretation of metabolic pathway studies without confounding toxicity endpoints .

Formulation Development Requiring Higher Lipophilicity Cyclic Imide Scaffolds

With an ACD/LogP of 3.15 versus approximately 2.5–2.8 for NDPS, NDPG offers a measurable increase in lipophilicity that can be advantageous for formulation strategies requiring enhanced membrane permeability or lipid-based delivery systems . The six-membered glutarimide ring also provides different conformational flexibility compared to the planar succinimide ring, potentially influencing crystal packing, solubility in organic excipients, and compatibility with emulsifiable concentrate formulations . Procurement of NDPG specifically—rather than NDPS—enables formulation scientists to explore this property space systematically.

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